Olodaterol hydrochloride
Overview
Description
Olodaterol hydrochloride is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is marketed under the trade name Striverdi Respimat and is administered via inhalation . The compound works by binding to beta2-adrenergic receptors in the lungs, leading to bronchodilation and improved airflow .
Mechanism of Action
Target of Action
Olodaterol hydrochloride primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are predominantly located in the lungs . They are normally activated by endogenous epinephrine .
Mode of Action
Olodaterol, a long-acting beta2-adrenergic agonist (LABA), exerts its pharmacological effect by binding and activating the beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This enzyme catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Biochemical Pathways
The elevation of cAMP and PKA levels induces bronchodilation by relaxing the airway smooth muscles . This mechanism is particularly beneficial in the treatment of chronic obstructive pulmonary disease (COPD) and the progressive airflow obstruction that is characteristic of it .
Pharmacokinetics
The bioavailability of this compound, when administered via inhalation, is approximately 30% . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Following intravenous administration, it is excreted in the feces (53%) and urine (38%) .
Result of Action
The result of olodaterol’s action is bronchodilation, which helps to mitigate associated symptoms of COPD such as shortness of breath, cough, and sputum production . Single doses of olodaterol have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 hours in patients with COPD, allowing once-daily dosing .
Action Environment
Biochemical Analysis
Biochemical Properties
Olodaterol hydrochloride exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine .
Cellular Effects
The activation of beta2-adrenergic receptors by this compound leads to a downstream L-type calcium channel interaction, which mediates smooth muscle relaxation and bronchodilation . This influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of an associated G protein upon the activation of the receptor. This then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with COPD, allowing once daily dosing . This suggests that the effects of this product are stable over time.
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, it is known that this compound is generally well tolerated in clinical studies .
Metabolic Pathways
This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .
Transport and Distribution
The volume of distribution of this compound is high (1110 L), suggesting extensive distribution into tissue . It is also known that the drug is approximately 60% protein-bound .
Subcellular Localization
While specific information on the subcellular localization of this compound was not found, it is known that the drug primarily acts on beta2-adrenergic receptors located in the lungs . This suggests that the drug may be localized in the areas where these receptors are present.
Preparation Methods
The synthesis of olodaterol hydrochloride involves several steps. One method includes the preparation of 6-benzyloxy-8-[®-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one, followed by hydrogenation using palladium on carbon as a catalyst . Industrial production methods focus on creating stable crystal forms, such as crystal form A and crystal form C, which are characterized by their X-ray diffraction patterns . These crystal forms are less prone to moisture absorption and have improved stability, making them suitable for large-scale production .
Chemical Reactions Analysis
Olodaterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Hydrogenation is used in its synthesis to reduce intermediate compounds.
Substitution: The synthesis involves substitution reactions to introduce functional groups.
Common reagents used in these reactions include palladium on carbon for hydrogenation and various organic solvents for reaction media . The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Olodaterol hydrochloride is extensively used in medical research, particularly in the study of COPD and other respiratory conditions . It has been shown to improve lung function, reduce symptoms such as shortness of breath, and enhance the quality of life for patients with COPD . Additionally, it is used in pharmacological studies to understand the mechanisms of beta2-adrenergic agonists and their effects on airway smooth muscle relaxation .
Comparison with Similar Compounds
Olodaterol hydrochloride is similar to other long-acting beta2-adrenergic agonists (LABAs) such as indacaterol, vilanterol, and carmoterol . this compound is unique in its once-daily dosing regimen, which improves patient compliance and convenience . Unlike some other LABAs, this compound is not indicated for the treatment of asthma .
Similar Compounds
- Indacaterol
- Vilanterol
- Carmoterol
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific indications .
Properties
IUPAC Name |
6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEHVJZZIGJAAW-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027733 | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869477-96-3 | |
Record name | Olodaterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869477-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olodaterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olodaterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLODATEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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